molecular formula C10H17NO2S B12957605 N-(2-thioxotetrahydrofuran-3-yl)hexanamide

N-(2-thioxotetrahydrofuran-3-yl)hexanamide

Cat. No.: B12957605
M. Wt: 215.31 g/mol
InChI Key: KQFCPSNQFBHUKA-UHFFFAOYSA-N
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Description

N-(2-thioxotetrahydrofuran-3-yl)hexanamide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thioxotetrahydrofuran-3-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable thioxotetrahydrofuran derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-thioxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The thioxotetrahydrofuran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various N-substituted amides and esters.

Scientific Research Applications

N-(2-thioxotetrahydrofuran-3-yl)hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-thioxotetrahydrofuran-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    N-(2-oxotetrahydrofuran-3-yl)hexanamide: This compound is structurally similar but contains an oxo group instead of a thioxo group.

    N-hexanoyl-L-homoserine lactone: Another related compound with a lactone ring instead of a thioxotetrahydrofuran ring.

Uniqueness: N-(2-thioxotetrahydrofuran-3-yl)hexanamide is unique due to the presence of the thioxotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

N-(2-sulfanylideneoxolan-3-yl)hexanamide

InChI

InChI=1S/C10H17NO2S/c1-2-3-4-5-9(12)11-8-6-7-13-10(8)14/h8H,2-7H2,1H3,(H,11,12)

InChI Key

KQFCPSNQFBHUKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1CCOC1=S

Origin of Product

United States

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